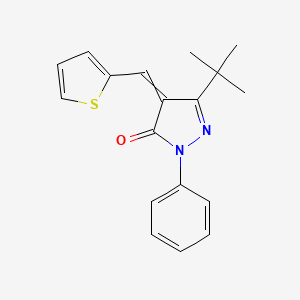

5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one

Description

Properties

IUPAC Name |

5-tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-18(2,3)16-15(12-14-10-7-11-22-14)17(21)20(19-16)13-8-5-4-6-9-13/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUWRGLWLRZYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1=CC2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one is a compound of increasing interest due to its potential biological activities. This pyrazolone derivative has been studied for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article synthesizes findings from diverse research sources to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a pyrazolone core with a tert-butyl group and a thiophenyl substituent. Its structure can be represented as follows:

Anti-Cancer Activity

Recent studies have demonstrated that this compound exhibits significant anti-cancer properties. For instance, it has shown effectiveness against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anti-Cancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12.5 | Induction of apoptosis |

| MCF-7 | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 18.0 | Inhibition of proliferation and induction of apoptosis |

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies indicate it has effective inhibitory action against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Effects

In addition to its anti-cancer and antimicrobial properties, this compound has been shown to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB pathways in vitro.

Case Studies

- HepG2 Cell Line Study : A study conducted on HepG2 cells demonstrated that treatment with the compound resulted in significant reductions in cell viability, alongside increased markers for apoptosis such as cleaved caspase-3 and PARP. The study highlighted the potential for this compound in liver cancer therapy.

- Inflammation Model : In a rat model of inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw edema compared to controls, suggesting its potential use in treating inflammatory conditions.

Research Findings

The synthesis and characterization of this compound have been reported in various studies, indicating its stability and reactivity under physiological conditions. The presence of the thiophene moiety is believed to enhance its biological activity through improved interaction with biological targets.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity

Research indicates that derivatives of pyrazolone compounds, including 5-tert-butyl derivatives, exhibit significant antioxidant properties. These compounds can scavenge free radicals, which are implicated in various diseases such as cancer and neurodegenerative disorders. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially increasing its bioavailability and efficacy in biological systems .

Anti-inflammatory Properties

Studies have shown that pyrazolone derivatives can inhibit the production of pro-inflammatory cytokines. This makes them potential candidates for developing new anti-inflammatory drugs. The thiophene moiety in 5-tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one may contribute to its anti-inflammatory effects by modulating signaling pathways involved in inflammation .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. Its structure allows for interaction with microbial cell membranes, leading to disruption and subsequent cell death. This property is particularly valuable in the development of new antibiotics, especially in the context of increasing antibiotic resistance .

Materials Science

Photophysical Properties

this compound exhibits interesting photophysical properties that make it suitable for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation can be harnessed in display technologies and lighting solutions .

Polymer Stabilizers

The compound can act as a stabilizer in polymer formulations, enhancing their thermal and oxidative stability. This application is crucial in industries where materials are exposed to harsh environmental conditions .

Agrochemical Applications

Pesticidal Activity

Preliminary studies suggest that this compound may possess pesticidal properties. Its ability to act against certain pests could be explored further for use in agriculture, providing an alternative to conventional pesticides .

Case Studies and Research Findings

Q & A

Basic: What synthetic routes are recommended for 5-Tert-butyl-2-phenyl-4-(thiophen-2-ylmethylidene)pyrazol-3-one, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis of pyrazolone derivatives typically involves condensation reactions under basic conditions. For example:

- Step 1: React a pyrazolone precursor (e.g., 5-tert-butyl-2-phenylpyrazol-3-one) with thiophene-2-carbaldehyde in a polar solvent (ethanol or methanol).

- Step 2: Use a base (e.g., NaOH or KOH) to deprotonate the active methylene group, facilitating nucleophilic attack on the aldehyde.

- Step 3: Reflux the mixture for 2–6 hours to ensure complete reaction.

- Purification: Isolate the product via vacuum filtration and recrystallize from a DMF-EtOH (1:1) mixture to remove unreacted starting materials .

Optimization Tips: - Monitor reaction progress via TLC or HPLC.

- Adjust molar ratios (e.g., 1:1.2 excess of aldehyde) to drive the reaction to completion.

Basic: What safety precautions are critical when handling this compound, given limited toxicological data?

Methodological Answer:

While direct toxicological data for this compound is sparse, analogous pyrazolone derivatives suggest:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of dust or vapors (GHS precautionary code P261 ) .

- Waste Management: Segregate chemical waste and consult institutional guidelines for disposal via licensed hazardous waste contractors .

Contingency Measures: - For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation.

Basic: Which analytical techniques are essential for confirming structural integrity and purity?

Methodological Answer:

A multi-technique approach is recommended:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substitution patterns (e.g., tert-butyl group at δ ~1.3 ppm, thiophene protons at δ ~7.0 ppm) .

- Infrared (IR) Spectroscopy: Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) groups.

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and UV detection at 254 nm .

- Elemental Analysis: Validate empirical formula (C₂₀H₁₈N₂OS) to rule out impurities.

Advanced: How can computational methods predict substituent effects on this compound’s reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations are pivotal for:

- Electronic Effects: Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.

- Steric Effects: Use molecular docking or Conductor-like Screening Model (COSMO) to assess steric hindrance from the tert-butyl group.

- Reactivity Trends: Compare charge distribution (Mulliken charges) of substituents (e.g., thiophene vs. phenyl) to explain regioselectivity in reactions .

Software Tools: Gaussian, ORCA, or ADF suites are recommended for simulations.

Advanced: How can researchers resolve contradictions in spectroscopic data across characterization techniques?

Methodological Answer:

Discrepancies (e.g., NMR vs. IR peak assignments) require systematic validation:

- Cross-Validation: Compare experimental NMR/IR data with theoretical spectra generated via computational tools (e.g., ACD/Labs or ChemDraw).

- Solvent Effects: Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.

- Crystallography: If available, obtain single-crystal X-ray diffraction data to resolve ambiguities in molecular geometry .

- Literature Benchmarking: Cross-reference with structurally similar compounds (e.g., pyrazolone-thiophene hybrids) .

Advanced: What strategies elucidate reaction mechanisms involving this compound in multi-step syntheses?

Methodological Answer:

Mechanistic studies should combine experimental and computational approaches:

- Kinetic Studies: Monitor reaction rates via UV-Vis spectroscopy under varying temperatures to determine activation energy.

- Isotopic Labeling: Use deuterated reagents (e.g., D₂O) to track proton transfer steps in condensation reactions.

- Trapping Intermediates: Quench reactions at partial completion (e.g., 30%, 60%) and characterize intermediates via LC-MS .

- Computational Modeling: Simulate reaction pathways using transition state theory (TST) to identify rate-determining steps .

Advanced: How can environmental fate studies inform safe handling protocols for this compound?

Methodological Answer:

Adopt methodologies from environmental chemistry frameworks:

- Biodegradation Assays: Use OECD 301 guidelines to assess microbial degradation in aqueous media.

- Photostability Tests: Expose the compound to UV light (λ = 254 nm) and monitor decomposition via HPLC.

- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (OECD 202) to estimate LC₅₀ values .

- Partition Coefficients: Measure logP (octanol-water) to predict bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.